3,4-Dimethoxyphenyl acetate
Overview
Description
3,4-Dimethoxyphenyl acetate is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an acetate group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenyl acetate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the reaction of 3,4-dimethoxybenzyl alcohol with acetic acid in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide. This reaction also requires heating and subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetate group can be reduced to yield 3,4-dimethoxyphenyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoquinone.
Reduction: Formation of 3,4-dimethoxyphenyl alcohol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s reactivity and binding affinity, while the acetate group can undergo hydrolysis to release acetic acid and the corresponding phenol.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3,4-Dimethoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
3,4-Dimethoxyphenethylamine: Similar structure but with an amine group instead of an acetate group.
Uniqueness
3,4-Dimethoxyphenyl acetate is unique due to the presence of both methoxy and acetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIACJRUBBJMNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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